N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide
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Overview
Description
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with phosphorus and oxygen atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide typically involves the reaction of cyclopentylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Scientific Research Applications
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the synthesis of advanced materials and as an additive in specialty chemicals.
Mechanism of Action
The mechanism by which N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dicyclohexyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide
- N,N’-Dicyclohexyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine
Uniqueness
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide stands out due to its specific cyclopentyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions, making it a valuable compound for specialized applications.
Properties
CAS No. |
19341-50-5 |
---|---|
Molecular Formula |
C15H28N2O6P2 |
Molecular Weight |
394.34 g/mol |
IUPAC Name |
3-N,9-N-dicyclopentyl-3,9-dioxo-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane-3,9-diamine |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-13-5-1-2-6-13)20-9-15(10-21-24)11-22-25(19,23-12-15)17-14-7-3-4-8-14/h13-14H,1-12H2,(H,16,18)(H,17,19) |
InChI Key |
JFDORNIVHIOAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NP2(=O)OCC3(CO2)COP(=O)(OC3)NC4CCCC4 |
Origin of Product |
United States |
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